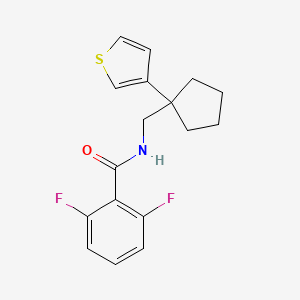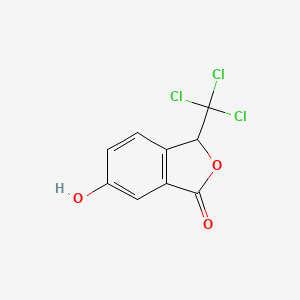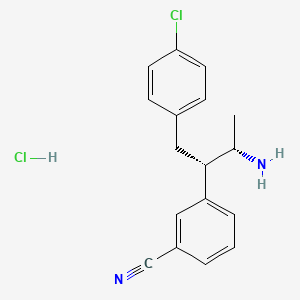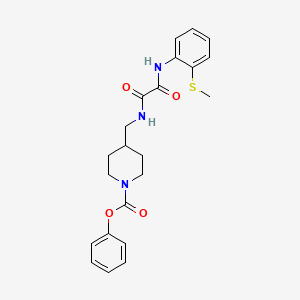
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent like methylthiol in the presence of a base such as sodium hydride.
Amidation Reaction:
- The amidation involves reacting the intermediate with 2-aminophenylacetic acid under coupling conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
- Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, so it’s possible that this compound may also interact with opioid receptors.
Mode of Action
Fentanyl and its analogues typically work by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . When these drugs bind to these receptors, they can drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .
Biochemical Pathways
Opioids like fentanyl generally affect the central nervous system and alter the perception of pain . They can also affect other systems of the body, such as the endocrine system, potentially leading to changes in hormone production .
Pharmacokinetics
Similar compounds, such as fentanyl and its analogues, are typically well absorbed in the body, distributed in the central nervous system, metabolized by the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl and its analogues, it could potentially lead to pain relief, sedation, relaxation, and feelings of euphoria . It’s important to note that misuse of such substances can lead to harmful effects, including addiction and overdose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how it interacts with its targets . Furthermore, the body’s physiological state, including factors such as age, sex, genetic factors, and health status, can also influence how this compound is absorbed, distributed, metabolized, and excreted .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
-
Formation of the Piperidine Ring:
- Starting with a suitable piperidine precursor, such as piperidine-1-carboxylic acid, which is then esterified using phenol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Comparaison Avec Des Composés Similaires
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: can be compared with other piperidine derivatives and phenyl-substituted compounds.
This compound: is unique due to the combination of the piperidine ring, phenyl groups, and the methylthio substitution, which may confer unique reactivity and binding properties.
Uniqueness:
- The specific combination of functional groups in this compound makes it a versatile compound for various applications, distinguishing it from other similar molecules that may lack one or more of these features.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
phenyl 4-[[[2-(2-methylsulfanylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-30-19-10-6-5-9-18(19)24-21(27)20(26)23-15-16-11-13-25(14-12-16)22(28)29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHGXSWSRWMHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)
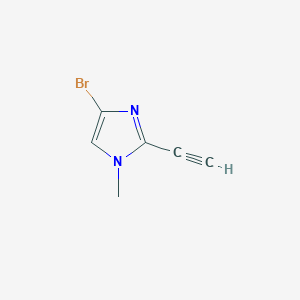
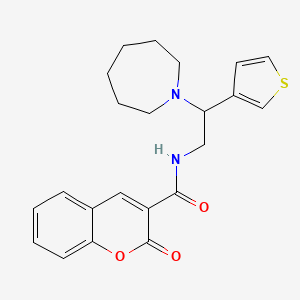
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2883354.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2883358.png)
![3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2883359.png)
![7-butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2883361.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)
